![molecular formula C20H11Cl2F2NO5 B2590852 [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate CAS No. 338960-95-5](/img/structure/B2590852.png)
[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate” is a chemical compound with the molecular formula C20H11Cl2F2NO5. It is composed of two main components: [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol and Methyl 3,4-dichlorobenzoate .
Molecular Structure Analysis
The molecular structure of “[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate” is complex due to the presence of multiple functional groups. The InChI codes for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol and Methyl 3,4-dichlorobenzoate provide some insight into their structures, but the combined structure is not available in the retrieved information.Physical And Chemical Properties Analysis
The physical and chemical properties of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol include a molecular weight of 281.22 . For Methyl 3,4-dichlorobenzoate, it has a molecular weight of 205.04, a boiling point of 264°C at 760 mmHg, and a melting point of 44°C . The properties of the combined compound are not available in the retrieved information.Aplicaciones Científicas De Investigación
Applications in Agriculture and Environmental Sciences
Pesticide Impurities and Environmental Impact : Research on the impurities in agrochemical formulations, including those related to chloronitrofen and nitrofen, highlights the environmental presence and potential impact of dioxin impurities. These studies are crucial for understanding the environmental fate and toxicity of pesticide residues and their derivatives (Masunaga, Takasuga, & Nakanishi, 2001).
Biodegradation and Environmental Remediation : The ability of specific microorganisms to degrade certain nitrophenolic compounds, such as 3-methyl-4-nitrophenol, indicates a pathway for the bioremediation of pesticide-contaminated environments. This research is pivotal for developing methods to mitigate the impact of chemical pollutants on ecosystems (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Applications in Organic Synthesis and Material Sciences
Synthesis of Novel Compounds : Studies on the synthesis of uracil derivatives and other organic compounds demonstrate the versatility of nitrophenyl derivatives in chemical synthesis. These methodologies are significant for the development of new pharmaceuticals, agrochemicals, and organic materials (Gondela & Walczak, 2006).
Catalysis and Chemical Transformations : Research into the synthesis of iodosobenzoic acids and their use as catalysts for the hydrolysis of phosphorus esters underscores the potential of nitrophenyl derivatives in catalysis and chemical transformations, which could have implications for industrial chemistry and environmental remediation (Panetta, Garlick, Durst, Longo, & Ward, 1990).
Safety and Hazards
The safety information for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol includes hazard codes H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The safety information for Methyl 3,4-dichlorobenzoate includes hazard statements H315, H319, H335, and precautionary statements P261, P305+P351+P338 . The safety information for the combined compound is not available in the retrieved information.
Propiedades
IUPAC Name |
[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F2NO5/c21-14-4-2-12(8-15(14)22)20(26)29-10-11-1-5-19(17(7-11)25(27)28)30-18-6-3-13(23)9-16(18)24/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHGYVRZNAEIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2590773.png)

![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-ynamide](/img/structure/B2590777.png)
![N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2590778.png)

![1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecane](/img/structure/B2590783.png)


![1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2590787.png)


![N-(4-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590791.png)
![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2590792.png)